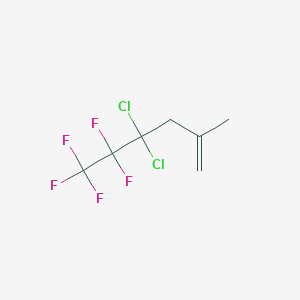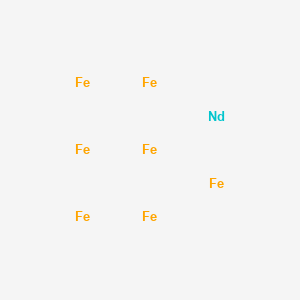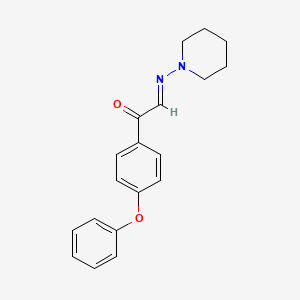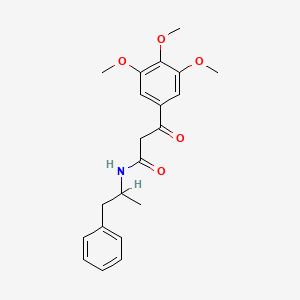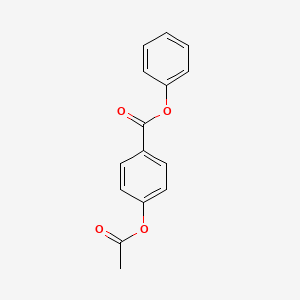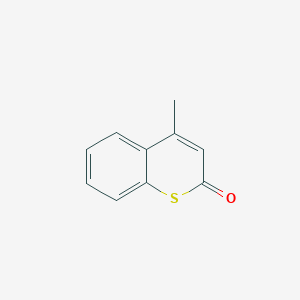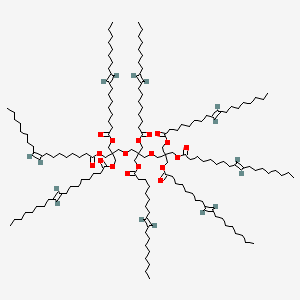
Tripentaerythritol, octaoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripentaerythritol, octaoleate is a complex ester derived from tripentaerythritol and oleic acid. It is known for its unique chemical structure, which includes multiple hydroxyl groups and long-chain fatty acids. This compound is primarily used in industrial applications due to its excellent lubricating properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tripentaerythritol, octaoleate is synthesized through the esterification of tripentaerythritol with oleic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized to ensure high yield and purity of the product. The reaction mixture is continuously stirred and heated, and the water by-product is removed through distillation. After the reaction is complete, the product is purified through processes such as vacuum distillation or crystallization to obtain the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
Tripentaerythritol, octaoleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tripentaerythritol, octaoleate has several scientific research applications:
Chemistry: Used as a model compound in studying esterification and transesterification reactions.
Biology: Investigated for its potential as a biocompatible lubricant in medical devices.
Medicine: Explored for its use in drug delivery systems due to its stability and compatibility with various drugs.
Industry: Widely used as a lubricant in high-performance machinery and as a plasticizer in polymer production.
Mecanismo De Acción
The mechanism of action of tripentaerythritol, octaoleate is primarily based on its ability to reduce friction and wear between surfaces. The long-chain fatty acids in its structure provide a lubricating layer that minimizes direct contact between surfaces, thus reducing wear and tear. Additionally, its stability and resistance to oxidation make it an effective lubricant under various conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Pentaerythritol tetraoleate
- Dipentaerythritol hexaoleate
- Tripentaerythritol hexaoleate
Uniqueness
Tripentaerythritol, octaoleate is unique due to its higher number of ester groups compared to similar compounds. This results in enhanced lubricating properties and greater stability. Its structure allows for better film formation and adherence to surfaces, making it more effective in reducing friction and wear.
Propiedades
Número CAS |
20284-29-1 |
|---|---|
Fórmula molecular |
C159H288O18 |
Peso molecular |
2488.0 g/mol |
Nombre IUPAC |
[3-[(E)-octadec-9-enoyl]oxy-2-[[3-[(Z)-octadec-9-enoyl]oxy-2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]propoxy]methyl]-2-[[3-[(E)-octadec-9-enoyl]oxy-2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]propoxy]methyl]propyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C159H288O18/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-129-149(160)170-141-157(142-171-150(161)130-122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2,137-168-139-158(143-172-151(162)131-123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3,144-173-152(163)132-124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)145-174-153(164)133-125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)138-169-140-159(146-175-154(165)134-126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6,147-176-155(166)135-127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)148-177-156(167)136-128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8/h65-80H,9-64,81-148H2,1-8H3/b73-65+,74-66+,75-67-,76-68+,77-69+,78-70+,79-71+,80-72+ |
Clave InChI |
ADGHQLSHWNXHQZ-PKXWZVDDSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(COCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC)COCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC)(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
